Motretinide

Übersicht

Beschreibung

Motretinide is an aromatic analog of retinoic acid, primarily used as an anti-acne preparation . It is a second-generation retinoid that activates retinoic acid receptor alpha (RAR-α) and is known for its less irritative potential compared to tretinoin . This compound has been commercially available in Switzerland under the name Tasmaderm .

Vorbereitungsmethoden

Motretinide is synthesized through a series of chemical reactions involving the ethylamide of tretinoin . The synthetic route typically involves the following steps:

Starting Material: The synthesis begins with tretinoin.

Ethylamide Formation: Tretinoin is reacted with ethylamine to form the ethylamide derivative.

Purification: The product is purified through recrystallization or chromatography to obtain this compound in its pure form.

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

Motretinide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Motretinide has several scientific research applications:

Chemistry: It is used in studies related to retinoid chemistry and the development of new retinoid derivatives.

Biology: this compound is studied for its effects on cellular differentiation and proliferation.

Medicine: It is used in the treatment of papulopustular acne and other dermatological conditions.

Industry: this compound is used in the formulation of topical creams and gels for acne treatment.

Wirkmechanismus

Motretinide exerts its effects by activating retinoic acid receptor alpha (RAR-α) . This activation leads to changes in gene expression that regulate cellular differentiation and proliferation. The molecular targets and pathways involved include the retinoic acid receptors and the downstream signaling pathways that control skin cell turnover and inflammation.

Vergleich Mit ähnlichen Verbindungen

Motretinide is compared with other retinoids such as:

Tretinoin: This compound has a less irritative potential compared to tretinoin.

Isotretinoin: Used for severe acne, isotretinoin has a different mechanism of action and is taken orally.

This compound’s uniqueness lies in its specific activation of retinoic acid receptor alpha (RAR-α) and its reduced irritative potential, making it suitable for topical applications in acne treatment.

Biologische Aktivität

Motretinide, also known as Ro 11-1430, is a synthetic retinoid derived from vitamin A, primarily used in dermatological applications for the treatment of acne vulgaris. Its biological activity is characterized by various mechanisms of action, including anti-keratinizing effects and modulation of gene expression through retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound exerts its biological effects through several key mechanisms:

- Gene Regulation : this compound activates RARs and RXRs, which are nuclear hormone receptors that regulate gene expression. Upon ligand binding, these receptors form heterodimers that interact with specific DNA sequences to modulate the transcription of target genes involved in cell differentiation and proliferation .

- Anti-Keratinizing Activity : The compound is noted for its ability to reduce keratinization in the skin, making it effective in treating acne by preventing the clogging of hair follicles .

- Inflammatory Response Modulation : Retinoids, including this compound, have been shown to influence inflammatory pathways, which can be beneficial in managing acne-related inflammation .

Clinical Studies and Findings

Several clinical studies have evaluated the efficacy and safety of this compound in treating acne vulgaris:

- Comparative Study : A study involving 30 patients compared the effects of topical this compound (0.1% vanishing cream) with benzoyl peroxide (5% gel). Both treatments yielded good results; however, benzoyl peroxide caused local irritation in 73% of patients, while this compound was well tolerated except for one case .

- Long-term Efficacy : In a longer-term analysis involving 188 patients treated with isotretinoin (another retinoid), the outcomes highlighted that while isotretinoin was effective, this compound presented a viable alternative with fewer side effects for certain patient populations .

Data Table: Comparative Efficacy and Tolerability

| Treatment | Efficacy | Tolerability | Side Effects |

|---|---|---|---|

| This compound 0.1% | Good | Well tolerated | Minimal irritation |

| Benzoyl Peroxide 5% | Good | Moderate irritation | Significant local irritation |

| Isotretinoin | High | Variable | Severe systemic effects |

Case Studies

- Case Study on Tolerability : In a cohort study focusing on young adults with papulopustular acne treated with this compound, the majority reported satisfaction with treatment outcomes and minimal adverse effects. This suggests that this compound can be an effective option for patients who may experience irritation from other topical agents .

- Longitudinal Analysis : A follow-up study tracked patients over several months post-treatment with this compound, noting sustained improvements in acne severity without significant recurrence rates compared to traditional therapies .

Eigenschaften

CAS-Nummer |

56281-36-8 |

|---|---|

Molekularformel |

C23H31NO2 |

Molekulargewicht |

353.5 g/mol |

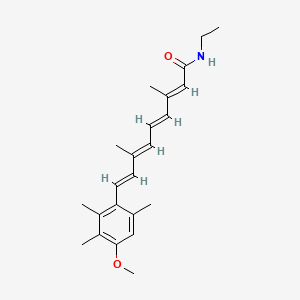

IUPAC-Name |

(2E,4E,6E,8E)-N-ethyl-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenamide |

InChI |

InChI=1S/C23H31NO2/c1-8-24-23(25)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(26-7)20(6)19(21)5/h9-15H,8H2,1-7H3,(H,24,25)/b11-9+,13-12+,16-10+,17-14+ |

InChI-Schlüssel |

IYIYMCASGKQOCZ-DJRRULDNSA-N |

SMILES |

CCNC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C |

Isomerische SMILES |

CCNC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(C(=C(C=C1C)OC)C)C |

Kanonische SMILES |

CCNC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C |

Aussehen |

Solid powder |

Key on ui other cas no. |

56281-36-8 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

motretinide Ro 11-1430 Ro 11-1430, (all-E)-isomer Tasmaderm TMMP ethyl ester TMMP-ERA trimethylmethoxyphenyl-N-ethyl retinamide |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.